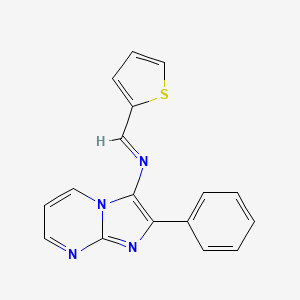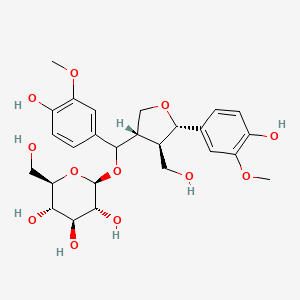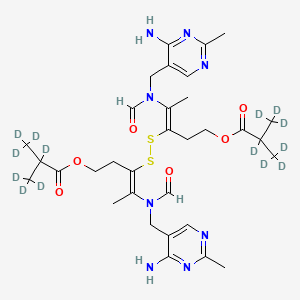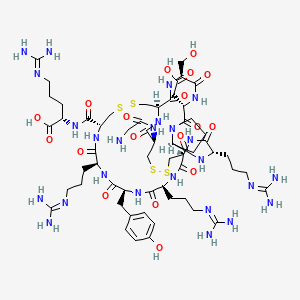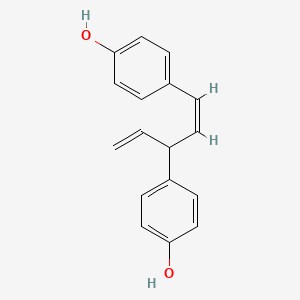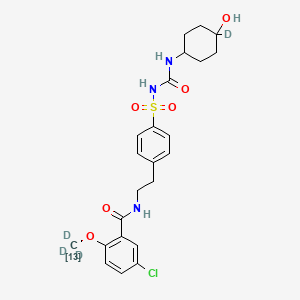
4-trans-Hydroxy glibenclamide-13C,d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-trans-Hydroxy glibenclamide-13C,d4 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of 4-trans-Hydroxy glibenclamide, which is a metabolite of glibenclamide, a well-known antidiabetic drug. The isotopic labeling makes it useful in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics .
准备方法
The synthesis of 4-trans-Hydroxy glibenclamide-13C,d4 involves the incorporation of carbon-13 and deuterium into the 4-trans-Hydroxy glibenclamide molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors and specific reaction conditions that ensure the incorporation of the isotopes. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反应分析
4-trans-Hydroxy glibenclamide-13C,d4 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
4-trans-Hydroxy glibenclamide-13C,d4 is widely used in scientific research, including:
Chemistry: It is used as a tracer in studies of chemical reactions and mechanisms.
Biology: It is used to study the metabolism and pharmacokinetics of glibenclamide and its metabolites.
Medicine: It is used in the development of new antidiabetic drugs and in the study of drug interactions.
Industry: It is used in the quality control and validation of pharmaceutical products
作用机制
The mechanism of action of 4-trans-Hydroxy glibenclamide-13C,d4 is similar to that of glibenclamide. It inhibits ATP-sensitive potassium channels, leading to the depolarization of pancreatic beta cells and the subsequent release of insulin. This action helps to lower blood glucose levels. The isotopic labeling allows for detailed studies of the drug’s pharmacokinetics and metabolism .
相似化合物的比较
4-trans-Hydroxy glibenclamide-13C,d4 is unique due to its isotopic labeling, which makes it particularly useful in research applications. Similar compounds include:
4-trans-Hydroxy glibenclamide: The non-labeled version of the compound.
4-trans-Hydroxy glibenclamide-d5: Labeled with deuterium only.
Glibenclamide: The parent compound, used as an antidiabetic drug .
属性
分子式 |
C23H28ClN3O6S |
|---|---|
分子量 |
515.0 g/mol |
IUPAC 名称 |
5-chloro-N-[2-[4-[(4-deuterio-4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3,18D |
InChI 键 |
IUWSGCQEWOOQDN-DVTZPOFQSA-N |
手性 SMILES |
[2H]C1(CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)O[13C]([2H])([2H])[2H])O |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


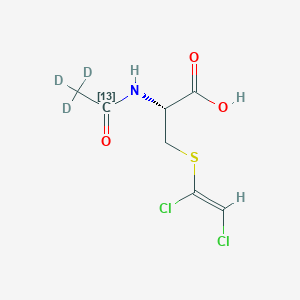
![5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B12373359.png)
![5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol](/img/structure/B12373377.png)

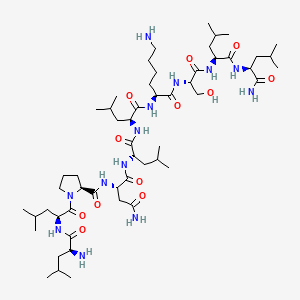
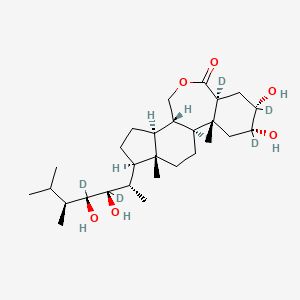
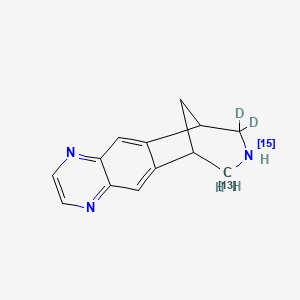
![(19S)-10,19-diethyl-6-fluoro-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12373400.png)
